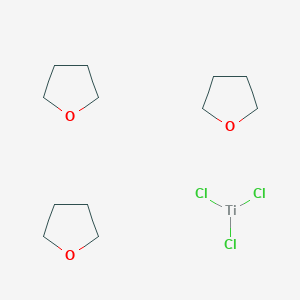

Oxolane; trichlorotitanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Oxolane; trichlorotitanium is a coordination compound consisting of titanium(III) chloride and tetrahydrofuran in a 1:3 molar ratio. This compound is known for its distinctive blue to blue-green color and is commonly used as a reagent in various chemical reactions. It has the empirical formula C12H24Cl3O3Ti and a molecular weight of 370.54 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Oxolane; trichlorotitanium can be synthesized by reacting titanium(III) chloride with tetrahydrofuran under an inert atmosphere. The reaction typically involves dissolving titanium(III) chloride in tetrahydrofuran and allowing the mixture to react at room temperature. The resulting complex can be isolated by crystallization .

Industrial Production Methods

Industrial production of titanium(III) chloride tetrahydrofuran complex (1:3) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The complex is typically produced in specialized reactors designed to handle the reactive nature of titanium(III) chloride .

Analyse Des Réactions Chimiques

Reduction Reactions

TiCl₃(THF)₃ is a potent reducing agent, facilitating electron-transfer processes in organic synthesis:

-

Reductive Coupling : In the presence of zinc, it promotes cross-coupling of aldehydes or ketones to form alkenes (McMurry reaction) .

-

Nitrate Reduction : Converts nitrate ions (NO₃⁻) to ammonium (NH₄⁺) in acidic media, enabling sequential analytical methods .

-

Oxime Reduction : Transforms oximes (R₁R₂C=N–OH) to imines (R₁R₂C=NH) .

Key Reaction Example :

2 RCHO TiCl THF Zn RCH CHR ZnO TiCl 3 THF

Conditions: Inert atmosphere (N₂/Ar), anhydrous THF .

Ligand Substitution Reactions

The THF ligands are labile and can be displaced by stronger donors:

-

Amine Substitution : Reacts with dimethylamine (Me₂NH) to form dark green [TiCl₃(NMe₂H)₃] .

-

Acetylacetonate Complexation : Exchanges THF for acetylacetonate (acac⁻), yielding Ti(acac)₃ .

Substitution Dynamics :

| Original Ligand | New Ligand | Product Color | Stability |

|---|---|---|---|

| THF | Me₂NH | Dark Green | Air-sensitive |

| THF | acac⁻ | Blue | Moderate |

Oxidation and Disproportionation

The titanium(III) center undergoes oxidation or disproportionation under specific conditions:

4 TiCl THF 3 O 2 TiO 2 TiCl 12 THF

2 TiCl TiCl TiCl

Hydrolysis and Aquation

Reacts violently with water, releasing HCl and forming titanium oxychlorides :

TiCl THF 3 H O TiOCl 3 HCl 3 THF

Hazard Note: Exothermic hydrolysis produces corrosive HCl gas, requiring strict moisture control .

Comparative Reactivity with Analogues

| Compound | Reactivity with THF | Primary Use |

|---|---|---|

| TiCl₃ | Forms TiCl₃(THF)₃ | Bulk polymerization |

| TiCl₄ | No stable THF adduct | Lewis acid catalyst |

| [Ti(acac)₃] | Non-labile ligands | Spectroscopy |

Applications De Recherche Scientifique

Applications

2.1 Catalysis

TiCl₃·THF is primarily recognized for its role as a catalyst in polymerization processes, particularly in the production of polyolefins through the Ziegler-Natta polymerization method. The catalytic activity is influenced by the polymorphic form of TiCl₃ used (α, β, γ, δ), with each form exhibiting distinct catalytic properties .

2.2 Organic Synthesis

In organic chemistry, TiCl₃·THF serves as a powerful reagent for various transformations:

- Reductive Coupling Reactions : It facilitates the reduction of oximes to imines and can reduce nitrates to ammonium ions, making it useful for sequential analysis in environmental chemistry .

- Stereospecific Synthesis : It has been employed in the stereospecific synthesis of polyfunctionalized compounds, such as bicyclic beta-lactams from epoxyalkenes .

2.3 Materials Science

The compound's ability to form intermetallic compounds with ultrafine particle sizes makes it valuable in materials science. It is utilized in the vapor-phase deposition processes for creating thin films and coatings that possess unique electronic and optical properties .

Case Studies

3.1 Polyolefin Production

A significant application of TiCl₃·THF is in the production of polyethylene. Research indicates that varying the preparation method and polymorph can lead to different molecular weights and branching structures of polyethylene, affecting its physical properties such as tensile strength and flexibility .

3.2 Environmental Chemistry

In environmental studies, TiCl₃·THF has been applied for the reduction of nitrates in water samples, providing a method for analyzing nitrate levels in aquatic environments. This application highlights its utility in environmental monitoring and remediation efforts .

Safety Considerations

Handling TiCl₃·THF requires caution due to its reactive nature:

Mécanisme D'action

The mechanism by which titanium(III) chloride tetrahydrofuran complex (1:3) exerts its effects involves the coordination of the titanium(III) center with various ligands. The complex can undergo ligand exchange reactions, where the tetrahydrofuran ligands are replaced by other ligands. This property makes it a versatile reagent in coordination chemistry .

Comparaison Avec Des Composés Similaires

Similar Compounds

Titanium(IV) chloride tetrahydrofuran complex: This compound has a similar structure but contains titanium in the +4 oxidation state.

Titanium(III) chloride: This compound lacks the tetrahydrofuran ligands and is used in different types of reactions.

Uniqueness

Oxolane; trichlorotitanium is unique due to its ability to act as a reducing agent and its versatility in coordination chemistry. The presence of tetrahydrofuran ligands stabilizes the titanium(III) center, making it more reactive in certain types of chemical reactions .

Propriétés

Numéro CAS |

18039-90-2 |

|---|---|

Formule moléculaire |

C12H24Cl3O3Ti |

Poids moléculaire |

370.5 g/mol |

Nom IUPAC |

oxolane;titanium(3+);trichloride |

InChI |

InChI=1S/3C4H8O.3ClH.Ti/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |

Clé InChI |

MIDYWIPTCYRMQF-UHFFFAOYSA-K |

SMILES |

C1CCOC1.C1CCOC1.C1CCOC1.Cl[Ti](Cl)Cl |

SMILES canonique |

C1CCOC1.C1CCOC1.C1CCOC1.[Cl-].[Cl-].[Cl-].[Ti+3] |

Pictogrammes |

Flammable; Corrosive |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.